Methyl pyrimidine-5-carboximidate
Overview
Description
Methyl pyrimidine-5-carboximidate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Methyl pyrimidine-5-carbimidate is a pyrimidine derivative . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . .
Mode of Action
Pyrimidine derivatives are known to influence mrna stability and gene expression . They are involved in various biological processes, including the synthesis of DNA, RNA, lipids, and carbohydrates .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidine derivatives, such as Methyl pyrimidine-5-carbimidate, may potentially influence these biochemical pathways.
Pharmacokinetics
Pyrimidine derivatives are known to have broad biological activity, which suggests they may have diverse pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to influence mrna stability and gene expression , which suggests that Methyl pyrimidine-5-carbimidate may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl pyrimidine-5-carbimidate. For instance, the degradation of pyrimidine with anaerobic bacteria is influenced by factors such as pH, alkalinity, and the presence of certain ions . .
Biochemical Analysis
Biochemical Properties
Methyl pyrimidine-5-carbimidate plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine . This interaction is crucial as it can inhibit the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, methyl pyrimidine-5-carbimidate can bind to certain proteins, altering their function and stability .
Cellular Effects
Methyl pyrimidine-5-carbimidate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . Furthermore, methyl pyrimidine-5-carbimidate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of methyl pyrimidine-5-carbimidate involves several interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. For instance, its interaction with DHODH inhibits the enzyme’s activity, reducing pyrimidine nucleotide synthesis . Additionally, methyl pyrimidine-5-carbimidate can influence gene expression by binding to transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl pyrimidine-5-carbimidate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl pyrimidine-5-carbimidate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of methyl pyrimidine-5-carbimidate vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Methyl pyrimidine-5-carbimidate is involved in several metabolic pathways. It interacts with enzymes such as DHODH, affecting the de novo synthesis of pyrimidine nucleotides . Additionally, it can influence other metabolic pathways, including those involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of methyl pyrimidine-5-carbimidate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Methyl pyrimidine-5-carbimidate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrimidine-5-carboximidate typically involves the reaction of methyl pyrimidine-5-carboxylate with an appropriate amidine. One common method is the reaction of methyl pyrimidine-5-carboxylate with an alkyl or aryl amidine in the presence of a suitable solvent such as acetonitrile. The reaction proceeds at room temperature and yields the desired product in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.
Chemical Reactions Analysis
Types of Reactions: Methyl pyrimidine-5-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl pyrimidine-5-carboximidate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
- Methyl pyrimidine-5-carboxylate
- Ethyl pyrimidine-5-carboximidate
- Phenyl pyrimidine-5-carboximidate
Comparison: Methyl pyrimidine-5-carboximidate is unique due to its specific substituent at the 5-position of the pyrimidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group may enhance its solubility and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
methyl pyrimidine-5-carboximidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-10-6(7)5-2-8-4-9-3-5/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDVADXGKUTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663936 | |
Record name | Methyl pyrimidine-5-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57871-19-9 | |
Record name | Methyl pyrimidine-5-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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